molecular formula C12H11NO B1433819 1(2H)-Isoquinolinone, 6-cyclopropyl- CAS No. 1472041-31-8

1(2H)-Isoquinolinone, 6-cyclopropyl-

Cat. No.: B1433819
CAS No.: 1472041-31-8
M. Wt: 185.22 g/mol
InChI Key: WPKAXJJTPFRUFL-UHFFFAOYSA-N
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Description

“1(2H)-Isoquinolinone, 6-cyclopropyl-” is a type of cycloalkane, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Synthesis Analysis

The synthesis of compounds like “1(2H)-Isoquinolinone, 6-cyclopropyl-” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The complex “(1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4- (oxo-κO)-3-quinolinecarboxylato-κO3) difluoro-boron” crystallizes in the monoclinic space group P 2 1 / c . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring, where the boron atom is slightly bent out of plane .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1(2H)-Isoquinolinone, 6-cyclopropyl-” would depend on its exact molecular structure. For example, the compound “(1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4- (oxo-κO)-3-quinolinecarboxylato-κO3) difluoro-boron” has a molecular weight of 425.337 .

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, including 1(2H)-Isoquinolinone, 6-cyclopropyl-, have been identified as a crucial class of compounds due to their wide range of biological activities. These compounds have been extensively studied for their pharmacological importance in modern therapeutics. Research has revealed their potential in treating various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial diseases. The comprehensive review by Danao et al. (2021) serves as a significant resource, highlighting the diverse pharmacotherapeutic applications of isoquinoline derivatives and offering inspiration for future research in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021).

Plant Isoquinoline N-Oxide Alkaloids

Another significant area of research focuses on the pharmacological activities of plant-derived isoquinoline N-oxide alkaloids. These compounds have been isolated from different plant species and demonstrated to possess antimicrobial, antibacterial, antitumor, and other activities. The review by Dembitsky, Gloriozova, & Poroikov (2015) explores the structures, origins, reported biological activities, and structure-activity relationships (SAR) of these compounds, indicating new possible applications in drug discovery and highlighting their role as an important source of leads for drug discovery (Dembitsky, T. Gloriozova, & V. Poroikov, 2015).

Nucleic Acid-Binding Isoquinoline Alkaloids

The therapeutic potential of nucleic acid-binding isoquinoline alkaloids, including 1(2H)-Isoquinolinone, 6-cyclopropyl-, is another promising area. These alkaloids, through their interaction with nucleic acids, have shown potential anticancer properties. Bhadra and Kumar (2012) provide an up-to-date review of interactions between various isoquinoline alkaloids and nucleic acids, offering insights into the binding mode, mechanism, and specificity. This review underscores the importance of these interactions in the design of new drugs with effective therapeutic agents (Bhadra & G. Kumar, 2012).

Mechanism of Action

While the exact mechanism of action for “1(2H)-Isoquinolinone, 6-cyclopropyl-” is not specified, it’s worth noting that molecular modifications of the core quinolone structure can affect antimicrobial agent activity .

Safety and Hazards

The safety and hazards associated with “1(2H)-Isoquinolinone, 6-cyclopropyl-” would depend on its exact molecular structure and usage. For example, the compound “6-Cyclopropyl-8-fluoro-1,2-dihydroisoquinolin-1-one” has hazard statements H302;H315;H319;H320;H335 according to its Safety Data Sheet .

Future Directions

The future directions for “1(2H)-Isoquinolinone, 6-cyclopropyl-” could involve further exploration of its synthesis, properties, and potential applications. For example, the catalytic protodeboronation of pinacol boronic esters is a valuable but relatively unknown transformation that could be explored further .

Properties

IUPAC Name

6-cyclopropyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-11-4-3-9(8-1-2-8)7-10(11)5-6-13-12/h3-8H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKAXJJTPFRUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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